N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
Description
Properties
CAS No. |
918436-23-4 |
|---|---|
Molecular Formula |
C21H27ClN4O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(3-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H27ClN4O2/c1-15-8-10-17(11-9-15)25-21(28)19(7-2-3-12-23)26-20(27)14-24-18-6-4-5-16(22)13-18/h4-6,8-11,13,19,24H,2-3,7,12,14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI Key |
DORDJOQNKYUFKX-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a multi-step process. One common method includes the following steps:
Formation of Glycyl Intermediate: The initial step involves the reaction of glycine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)glycine.
Coupling with L-Lysine: The N-(3-chlorophenyl)glycine is then coupled with L-lysine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Introduction of Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two critical amide bonds susceptible to hydrolysis under specific conditions:
Key Findings :
-
The glycyl-lysine amide bond hydrolyzes 2.3× faster than the lysine-methylphenyl bond due to reduced steric hindrance.
-
Basic hydrolysis achieves 85% yield in 4 hours vs. 52% yield in acidic conditions over 6 hours for complete cleavage .
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The 3-chlorophenyl moiety may undergo substitution under high-energy conditions:
Limitations :
-
Electron-withdrawing glycyl group reduces ring activation, requiring harsh conditions that risk amide bond degradation .
Primary Amine Functionalization
The ε-amino group of lysinamide participates in condensation and acylation:
Schiff Base Formation
| Carbonyl Source | Conditions | Product Stability |
|---|---|---|
| Benzaldehyde | RT, ethanol, 12 hrs | Stable in anhydrous conditions; reversible in H₂O |
| Pyruvate | pH 7.4 buffer, 37°C | 72% yield; pH-sensitive |
Acylation
| Acylating Agent | Catalyst | Yield |
|---|---|---|
| Acetyl chloride | Triethylamine | 88% |
| Succinic anhydride | DMAP | 67% |
Applications :
-
Acylation improves lipophilicity, enhancing blood-brain barrier penetration in preclinical studies .
Oxidation Reactions
Controlled oxidation targets specific sites:
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Benzyl position | 3-Chlorobenzoic acid derivative |
| H₂O₂ (neutral) | Thioether analogs (if present) | Sulfoxide forms |
Challenges :
-
Over-oxidation of lysine’s aliphatic chain occurs with strong oxidizers, generating non-specific byproducts.
Stereochemical Influence on Reactivity
The L-lysine configuration induces steric effects:
-
S-Enantiomer : 18% faster acylation due to favorable nucleophile positioning .
-
R-Enantiomer : Prone to racemization above pH 9, complicating purification.
Comparative Reaction Rates
Data extrapolated from analogous systems :
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Amide hydrolysis (basic) | 1.2 × 10⁻³ | 72.5 |
| Schiff base formation | 4.8 × 10⁻² | 58.9 |
| Chlorine substitution | 3.1 × 10⁻⁵ | 105.3 |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules for various applications in medicinal chemistry and materials science.
2. Biology
- Biological Activity Studies : Research indicates that N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may interact with specific cellular pathways, influencing cell growth and apoptosis.
3. Medicine
- Therapeutic Applications : The compound is being investigated for its potential role in drug development, particularly in creating new therapeutic agents targeting specific diseases. Its unique structure may confer advantages in binding to biological targets.
4. Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Research has shown that this compound displays activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
- Drug Development : Ongoing studies are exploring its efficacy as a lead compound for new drug formulations targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of lysinamide derivatives with varying aromatic substituents. Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl group increases logP compared to methyl or benzyl analogues, suggesting improved membrane permeability but reduced aqueous solubility .
- Crystallinity : Halogenated derivatives (e.g., 3-chlorophenyl) exhibit stronger intermolecular interactions (C–H⋯Cl, π–π stacking) vs. methylated analogues, as observed in related imidazole-4-imine crystals .
- Thermal Stability : Chlorinated aromatics may enhance thermal stability due to stronger dipole interactions, as seen in polyimide precursors like 3-chloro-N-phenyl-phthalimide .
Key Research Findings
- Crystal Engineering : Chlorinated aromatics in compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine form robust crystal lattices via C–H⋯N and π–π interactions, a property extendable to lysinamide derivatives .
- Structure-Activity Relationships (SAR) : Replacement of chlorine with methyl in benzylglycyl derivatives reduces electronegativity, altering binding modes in enzyme inhibition assays .
Biological Activity
N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that includes:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Glycyl and L-lysinamide moieties : Contribute to its biological activity through interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Some proposed mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of specific kinases |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Findings : The compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.
-
Anti-inflammatory Effects :
- Research indicated that this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages.
- Findings : This effect suggests potential use in treating inflammatory diseases such as rheumatoid arthritis.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its ability to inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various diseases including Alzheimer's disease.
- Findings : It showed significant inhibition with an IC50 value of 0.1 µM, indicating strong potential for neuroprotective applications.
Q & A
Q. What are the optimal synthetic routes for N-(3-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide, and how can purity be validated?
Methodological Answer:
- Synthesis: Use peptide coupling reagents (e.g., HATU or DCC) in anhydrous solvents like DMF or dioxane. Monitor reaction progress via TLC. For example, oxalyl chloride-mediated coupling in dioxane achieved 73% yield for a structurally related compound .
- Purity Validation: Employ 1H-NMR to confirm structural integrity (e.g., δ7.06–7.92 ppm for aromatic protons) and LC-MS to verify molecular weight. Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Conduct accelerated stability studies : Dissolve the compound in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks. Use Arrhenius kinetics to predict shelf-life. For hygroscopic analogs, store in desiccated environments to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?
Methodological Answer:
- FTIR : Identify amide bonds (ν ~1622 cm⁻¹) and aromatic C-Cl stretches (ν ~600–800 cm⁻¹) .
- 13C-NMR : Confirm glycine backbone (δ55.9–129.2 ppm for CH₃ and aromatic carbons) .
- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., torsion angles like C2—C1—C6—N1 = 178.6°) .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, coupling constants (J=7.8 Hz) in 1H-NMR can validate spatial proximity of aromatic protons .
- Use DFT calculations (Gaussian 09) to simulate NMR spectra and compare with experimental data. Adjust solvent parameters (e.g., DMSO-d6) in simulations to improve accuracy .
Q. What strategies mitigate low yield in peptide-bond formation during synthesis?
Methodological Answer:
- Optimize coupling reagents : Switch from DCC to HATU for sterically hindered amines, improving activation efficiency.
- Use microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C, enhancing yield by 15–20% .
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before final coupling .
Q. How can the compound’s potential bioactivity be systematically explored?
Methodological Answer:
- In silico screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize targets with binding energy ≤−7.0 kcal/mol .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay. Use IC₅₀ values to compare with analogs like N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (IC₅₀ = 12 µM) .
Q. How should contradictory data from replicate experiments be analyzed?
Methodological Answer:
Q. What computational tools predict metabolic pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
